(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide
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Overview
Description
(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. Its unique structure, featuring both an amino group and a pyrrolidine ring, makes it an interesting subject for scientific study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-methylpyrrolidine and (S)-2-amino-N-methylpropanamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control temperature, pressure, and reaction time. Continuous flow reactors and high-throughput screening methods can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-ethylpropanamide
- (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride
Uniqueness
(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide is unique due to its specific chiral configuration and the presence of both an amino group and a pyrrolidine ring. This combination of features makes it distinct from other similar compounds and enhances its potential for selective biological activity.
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)12(3)8-4-5-11(2)6-8/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAMIQQJFPEIAE-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)[C@H]1CCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.